

# Application Notes: L-Menthyl Acetate as a Cooling Agent in Topical Formulations

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## Compound of Interest

Compound Name: *L-Menthyl acetate*

Cat. No.: *B046590*

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## 1. Introduction

**L-Menthyl acetate** is a naturally occurring ester of menthol, found in plants like peppermint.[1][2] It is recognized for its refreshing, minty aroma and its ability to impart a cooling sensation to the skin.[1][3] In topical formulations, **L-Menthyl acetate** serves as a valuable alternative to menthol, offering a gentler, more prolonged cooling effect with a milder, less overpowering odor.[1][4] These characteristics make it an ideal ingredient for a wide range of cosmetic, personal care, and pharmaceutical products, including lotions, creams, balms, and pain-relief formulations.[1][5] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in utilizing **L-Menthyl acetate** as a topical cooling agent.

## 2. Physicochemical Properties

**L-Menthyl acetate** is a colorless liquid with physical and chemical properties that make it suitable for incorporation into various topical bases.[6][7] It is miscible with alcohol and oils but only slightly soluble in water.[7][8]

Property	Value	Reference(s)
CAS Number	2623-23-6	[5][6]
Molecular Formula	C <sub>12</sub> H <sub>22</sub> O <sub>2</sub>	[6][9]
Molecular Weight	198.30 g/mol	[6][9]
Appearance	Colorless Liquid	[6][9]
Odor	Mild, sweet, slightly fruity-herbal mint	[5][10]
Boiling Point	229–230 °C	[9][10]
Density	~0.92 g/mL at 25 °C	[2][5]
Solubility	Slightly soluble in water; miscible with alcohol, ether, and oils	[7][8]
Flash Point	77°C (170.6°F)	[5]

### 3. Mechanism of Action: TRPM8 Activation

The cooling sensation produced by **L-Menthyl acetate** is not due to a physical drop in temperature but is a pharmacological effect mediated through the nervous system.[11] The primary mechanism involves the activation of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel, also known as the "cold and menthol receptor".[11][12] TRPM8 is a non-selective cation channel expressed in sensory neurons.[13] When **L-Menthyl acetate** binds to the TRPM8 receptor, it triggers the channel to open, allowing an influx of sodium (Na<sup>+</sup>) and calcium (Ca<sup>2+</sup>) ions.[13][14] This influx leads to depolarization of the neuron, generating an action potential that travels to the brain and is interpreted as a cooling sensation, even without an actual change in skin temperature.[11][14]



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Fig. 1: Signaling pathway of **L-Menthyl acetate**-induced cooling sensation.

#### 4. Efficacy and Safety Data

While specific quantitative data on the cooling efficacy of **L-Menthyl acetate** (e.g., degrees of skin temperature reduction) is not extensively published, it is widely reported to provide a milder and more sustained cooling effect compared to menthol.[1] For context, studies on menthol-based topical gels have shown significant objective cooling effects. For instance, one study on a topical pain relief gel demonstrated a peak average skin temperature drop of -3.17°C four minutes after application, with a perceived cooling sensation occurring in subjects at an average of 14.8 seconds.[15] Similar methodologies can be employed to quantify the specific effects of **L-Menthyl acetate**.

Table 2: Safety Profile of **L-Menthyl Acetate**

Endpoint	Species	Route	Result	Reference(s)
Acute Oral Toxicity (LD50)	Rat	Oral	> 5000 mg/kg	[16][17]
Acute Dermal Toxicity (LD50)	Rabbit	Dermal	> 5000 mg/kg	[17]
Skin Irritation	Human	Dermal (Patch Test)	No irritation at 8% in petrolatum (48h)	[17]
Skin Sensitization	Human	Dermal (Maximization Test)	No sensitization at 8% in petrolatum	[17]

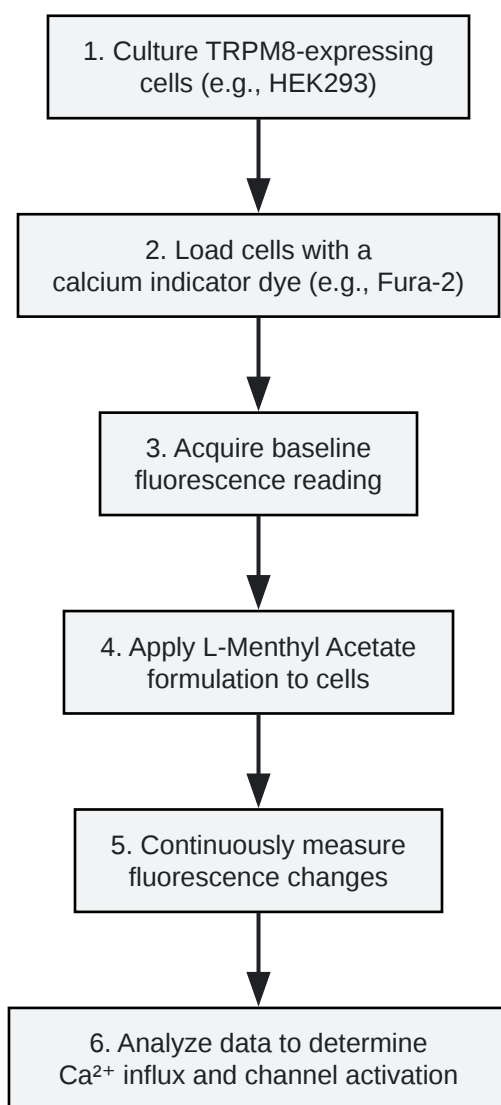
| Aquatic Toxicity | Fish (Zebra danio) | - | LC50 (96h): 6.72 mg/L (Toxic) |[16] |

## 5. Experimental Protocols

The following protocols provide methodologies for evaluating the efficacy and sensory characteristics of topical formulations containing **L-Menthyl acetate**.

### Protocol 1: In Vitro Assessment of TRPM8 Activation

This protocol determines the ability of **L-Menthyl acetate** to activate the TRPM8 ion channel in a controlled cellular environment.



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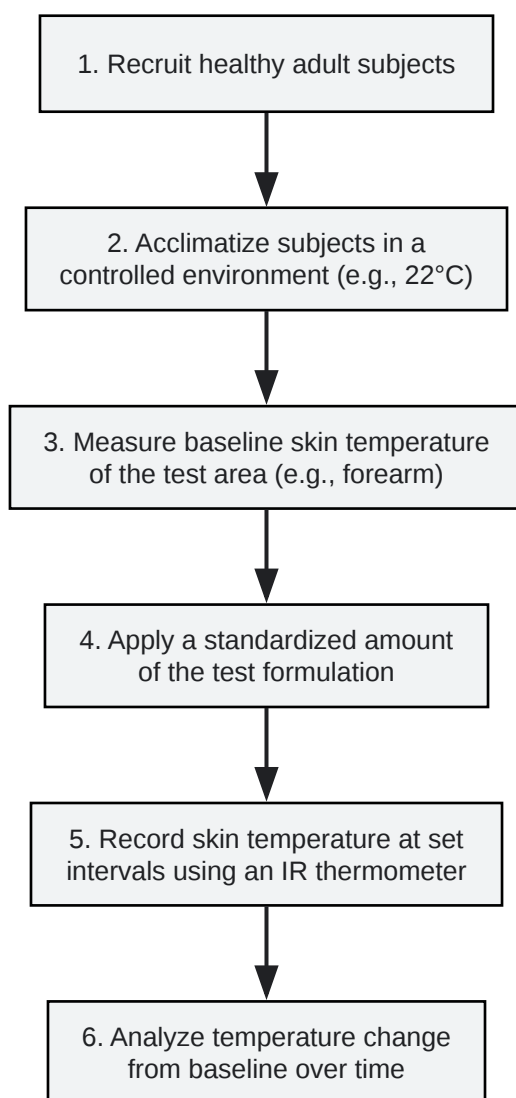
Fig. 2: Workflow for in vitro TRPM8 activation assay.

#### Methodology:

- **Cell Culture:** Culture human embryonic kidney (HEK293) cells or other suitable cell lines stably transfected to express the human TRPM8 channel.
- **Dye Loading:** Plate the cells onto a multi-well plate. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) according to the manufacturer's instructions. This dye increases in fluorescence intensity upon binding to free intracellular calcium.
- **Baseline Measurement:** Place the plate into a fluorescence plate reader. Measure the baseline fluorescence of the cells before the addition of any test compounds.
- **Compound Application:** Prepare solutions of **L-Menthyl acetate** at various concentrations. Add the solutions to the respective wells. Include a positive control (e.g., menthol) and a negative control (vehicle).
- **Fluorescence Reading:** Immediately begin kinetic fluorescence readings to measure the change in intracellular calcium concentration over time.
- **Data Analysis:** Quantify the increase in fluorescence, which corresponds to the influx of calcium through the activated TRPM8 channels. Calculate dose-response curves to determine the EC<sub>50</sub> (half-maximal effective concentration) of **L-Menthyl acetate**.

#### Protocol 2: Objective Evaluation of Cooling Efficacy on Human Skin

This protocol measures the change in skin surface temperature following the application of a topical formulation containing **L-Menthyl acetate**.[\[18\]](#)



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Fig. 3: Workflow for objective cooling efficacy testing.

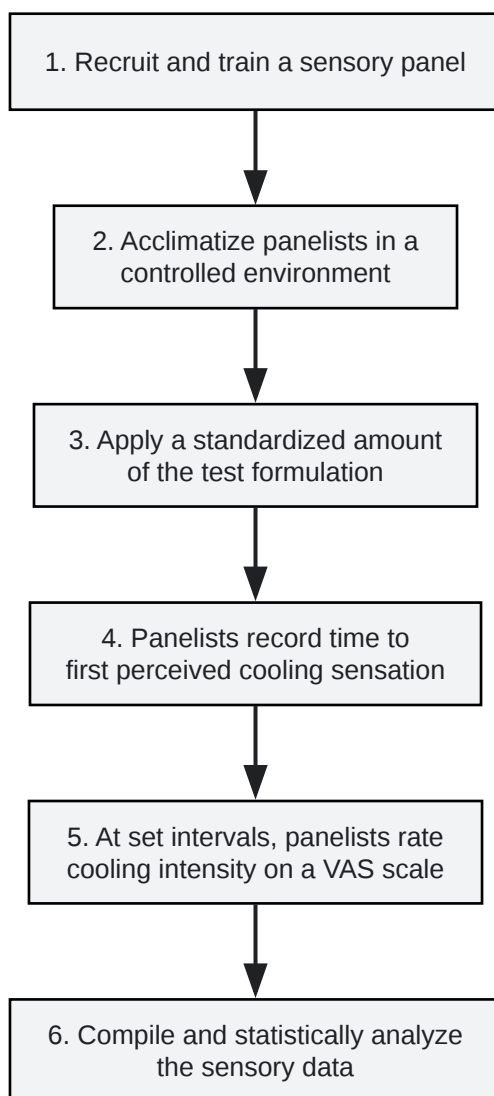
#### Methodology:

- **Subject Recruitment:** Recruit a panel of healthy adult volunteers with no known skin conditions or allergies to the test ingredients.
- **Acclimatization:** Have subjects rest in a temperature and humidity-controlled room (e.g., 22°C, 50% RH) for at least 20 minutes to allow their skin temperature to stabilize.<sup>[15]</sup>
- **Test Area Definition:** Mark a standardized test area (e.g., 5 cm x 5 cm) on the volar forearm of each subject.

- **Baseline Measurement:** Using a calibrated non-contact infrared (IR) thermometer or a thermal imaging camera, record the baseline skin surface temperature of the test area.[\[15\]](#)  
[\[18\]](#)
- **Product Application:** Apply a pre-weighed, standardized amount of the **L-Menthyl acetate** formulation evenly across the test area.
- **Temperature Monitoring:** Record the skin surface temperature at regular intervals (e.g., every 30 seconds for the first 5 minutes, then every minute for up to 30 minutes).[\[15\]](#)[\[18\]](#)
- **Data Analysis:** For each time point, calculate the average change in temperature from baseline ( $\Delta T$ ). Determine the time to onset of cooling, the time to peak cooling effect, the magnitude of the peak effect ( $^{\circ}\text{C}$ ), and the duration of the cooling sensation.

#### Protocol 3: Subjective Sensory Evaluation of Cooling Perception

This protocol assesses the sensory experience of the cooling effect as perceived by human volunteers.[\[19\]](#)[\[20\]](#)



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Fig. 4: Workflow for subjective sensory evaluation.

#### Methodology:

- Panelist Recruitment: Recruit a panel of healthy adult volunteers.
- Acclimatization: Acclimatize panelists in a controlled environment as described in Protocol 2.
- Product Application: Apply a standardized amount of the **L-Menthyl acetate** formulation to a defined skin area (e.g., forearm or back of the neck).



- Time to Perception: Instruct panelists to start a stopwatch upon application and stop it as soon as they perceive a cooling sensation. Record this time.[15]
- Intensity Rating: Provide panelists with a Visual Analog Scale (VAS) or a Labeled Magnitude Scale. The scale should be anchored with "No Sensation" at one end and "Most Intense Cooling Imaginable" at the other.
- Timed Assessments: At pre-determined intervals (e.g., 1, 2, 5, 10, 15, 20, 30 minutes), ask panelists to mark their perceived cooling intensity on the scale.
- Data Analysis: Convert the markings on the scales to numerical scores. Plot the average perceived intensity over time to create a sensory profile. Analyze data for time to onset, peak intensity, and duration of the cooling effect.

## 6. Conclusion

**L-Menthyl acetate** is a highly effective and versatile cooling agent for topical formulations. Its primary mechanism of action via TRPM8 activation provides a physiological cooling sensation that is perceived as milder and longer-lasting than traditional menthol. With a favorable safety profile for dermal application, it is well-suited for a variety of products aimed at providing a refreshing and soothing experience. The protocols outlined in this document provide a robust framework for formulators and researchers to quantify its efficacy and characterize its unique sensory profile, facilitating the development of innovative and consumer-appealing topical products.

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